1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine
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Overview
Description
1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 4-bromothiophen-2-ylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine typically involves the following steps:
Formation of 4-bromothiophen-2-ylmethyl chloride: This is achieved by reacting 4-bromothiophen-2-ylmethanol with thionyl chloride (SOCl2) under reflux conditions.
N-alkylation of 4-ethylpiperazine: The 4-bromothiophen-2-ylmethyl chloride is then reacted with 4-ethylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the thiophene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Nucleophilic substitution: Formation of azides or thiols substituted at the 4-position of the thiophene ring.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced thiophene derivatives.
Scientific Research Applications
1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromothiophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorothiophen-2-yl)methyl]-4-ethylpiperazine
- 1-[(4-fluorothiophen-2-yl)methyl]-4-ethylpiperazine
- 1-[(4-methylthiophen-2-yl)methyl]-4-ethylpiperazine
Uniqueness
1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-2-13-3-5-14(6-4-13)8-11-7-10(12)9-15-11/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMMFGQDAWMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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